- New chiral morpholine-pyrrolidine ligands affecting asymmetric selectivity in copper catalyzed Henry reactionTetrahedron Letters, 2019, 60(9), 653-659,
Cas no 914299-79-9 ((3S)-3-phenylmorpholine)

(3S)-3-phenylmorpholine structure
商品名:(3S)-3-phenylmorpholine
CAS番号:914299-79-9
MF:C10H13NO
メガワット:163.216322660446
MDL:MFCD11016232
CID:796992
PubChem ID:22860773
(3S)-3-phenylmorpholine 化学的及び物理的性質
名前と識別子
-
- (S)-3-Phenylmorpholine
- (3S)-3-phenylmorpholine
- Morpholine,3-phenyl-, (3S)-
- BH2034
- FC0138
- (S)-3-Phenyl-morpholine
- MORPHOLINE, 3-PHENYL-, (3S)-
- PubChem11424
- (P)-3-Phenylmorpholine
- MHZXKVPCJBPNKI-SNVBAGLBSA-N
- FCH884906
- AB62678
- AX8048970
- 299P799
- (3S)-3-Phenylmorpholine (ACI)
- (3S)-3-Phenyl-morpholine
- SCHEMBL1335278
- DTXSID60628683
- 914299-79-9
- CS-0038114
- AC-22434
- AKOS006302391
- DS-18277
-
- MDL: MFCD11016232
- インチ: 1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2/t10-/m1/s1
- InChIKey: MHZXKVPCJBPNKI-SNVBAGLBSA-N
- ほほえんだ: C1(C=CC=CC=1)[C@@H]1NCCOC1
計算された属性
- せいみつぶんしりょう: 163.10000
- どういたいしつりょう: 163.1
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 密度みつど: 1.034
- ふってん: 272°C at 760 mmHg
- フラッシュポイント: 104.9°C
- 屈折率: 1.518
- PSA: 21.26000
- LogP: 1.67630
(3S)-3-phenylmorpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 223055-5g |
S)-3-Phenylmorpholine |
914299-79-9 | 95% | 5g |
£781.00 | 2022-02-28 | |
eNovation Chemicals LLC | Y1046867-5g |
(S)-3-Phenylmorpholine |
914299-79-9 | 97% | 5g |
$465 | 2023-09-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19485-5g |
(S)-3-Phenylmorpholine |
914299-79-9 | 98% | 5g |
¥1551.0 | 2024-07-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AH429-200mg |
(3S)-3-phenylmorpholine |
914299-79-9 | 98% | 200mg |
538.0CNY | 2021-08-04 | |
abcr | AB369370-5 g |
(S)-3-Phenyl-morpholine, 98%; . |
914299-79-9 | 98% | 5 g |
€816.00 | 2023-07-19 | |
Ambeed | A572790-1g |
(S)-3-Phenylmorpholine |
914299-79-9 | 98% | 1g |
$55.0 | 2025-02-26 | |
Alichem | A019110436-1g |
(S)-3-Phenylmorpholine |
914299-79-9 | 95% | 1g |
$294.00 | 2023-08-31 | |
TRC | P336653-50mg |
(S)-3-Phenylmorpholine |
914299-79-9 | 50mg |
$ 135.00 | 2022-06-02 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLCC0145-5G |
(3S)-3-phenylmorpholine |
914299-79-9 | 95% | 5g |
¥ 2,712.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLCC0145-10G |
(3S)-3-phenylmorpholine |
914299-79-9 | 95% | 10g |
¥ 9,563.00 | 2023-03-30 |
(3S)-3-phenylmorpholine 合成方法
合成方法 1
はんのうじょうけん
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C
1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; reflux → -10 °C
1.6 Reagents: Water ; -10 °C
1.7 Reagents: Sodium hydroxide Solvents: Water ; -10 °C
1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; reflux → -10 °C
1.6 Reagents: Water ; -10 °C
1.7 Reagents: Sodium hydroxide Solvents: Water ; -10 °C
リファレンス
- Amine-Promoted Asymmetric (4+2) Annulations for the Enantioselective Synthesis of Tetrahydropyridines: A Traceless and Recoverable Auxiliary StrategyAngewandte Chemie, 2013, 52(20), 5319-5322,
合成方法 3
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 25 °C
リファレンス
- 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinaseBioorganic & Medicinal Chemistry Letters, 2008, 18(15), 4316-4320,
合成方法 4
はんのうじょうけん
1.1 Catalysts: Copper(II) triflate , (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 6 h, rt
1.2 Solvents: Dichloromethane ; 20 h, rt
1.2 Solvents: Dichloromethane ; 20 h, rt
リファレンス
- Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP ReagentsAngewandte Chemie, 2015, 54(37), 10884-10888,
合成方法 5
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
リファレンス
- Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation ReagentsJournal of Organic Chemistry, 2020, 85(16), 10750-10759,
合成方法 6
はんのうじょうけん
1.1 Solvents: Dichloromethane ; 6 h, rt
2.1 Catalysts: Copper(II) triflate , (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 6 h, rt
2.2 Solvents: Dichloromethane ; 20 h, rt
2.1 Catalysts: Copper(II) triflate , (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 6 h, rt
2.2 Solvents: Dichloromethane ; 20 h, rt
リファレンス
- Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP ReagentsAngewandte Chemie, 2015, 54(37), 10884-10888,
合成方法 7
はんのうじょうけん
1.1 Reagents: Phenol , Hydrogen bromide Solvents: Acetic acid ; 0 °C → rt; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
リファレンス
- Tertiary amine-promoted enone aziridination: investigations into factors influencing enantioselective inductionTetrahedron: Asymmetry, 2014, 25(1), 74-86,
合成方法 8
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 24 h, rt
リファレンス
- A mild approach to synthesise enantiopure glycine-derived 5-phenylthiomorpholinoneTetrahedron, 2021, 84,,
合成方法 9
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C
1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, -10 °C
1.5 Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.6 Solvents: Water ; rt
1.7 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C
1.8 Reagents: Water
1.9 Reagents: Sodium hydroxide Solvents: Water
1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, -10 °C
1.5 Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.6 Solvents: Water ; rt
1.7 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C
1.8 Reagents: Water
1.9 Reagents: Sodium hydroxide Solvents: Water
リファレンス
- Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation ReagentsJournal of Organic Chemistry, 2020, 85(16), 10750-10759,
合成方法 10
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.2 Solvents: Water ; rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C
2.2 Reagents: Water
2.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Solvents: Water ; rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C
2.2 Reagents: Water
2.3 Reagents: Sodium hydroxide Solvents: Water
リファレンス
- Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation ReagentsJournal of Organic Chemistry, 2020, 85(16), 10750-10759,
(3S)-3-phenylmorpholine Raw materials
- H-Phg-OH
- (S)-(+)-2-Phenylglycinol
- (2-aminoethoxy)methyltributylstannane
- phenyl 2-bromoacetate
- 2-chloroacetyl chloride
- (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide
- Benzaldehyde
- (S)-5-Phenyl-morpholin-3-one
- Morpholine, 4-[(4-methylphenyl)sulfonyl]-3-phenyl-, (3S)-
- N-(Phenylmethylene)-2-[(tributylstannyl)methoxy]ethanamine
(3S)-3-phenylmorpholine Preparation Products
(3S)-3-phenylmorpholine 関連文献
-
1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
4. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555
914299-79-9 ((3S)-3-phenylmorpholine) 関連製品
- 74572-03-5((R)-3-Phenylmorpholine)
- 1017481-27-4(3-(p-Tolyl)morpholine)
- 933689-07-7(3-Methyl-3-phenylmorpholine)
- 1213513-38-2((S)-3-(p-Tolyl)morpholine)
- 1213118-87-6((R)-3-(p-Tolyl)morpholine)
- 83072-50-8(3-Methyl-5-phenylmorpholine)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
推奨される供給者
atkchemica
(CAS:914299-79-9)(3S)-3-phenylmorpholine

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:914299-79-9)(3S)-3-phenylmorpholine

清らかである:99%
はかる:5g
価格 ($):210.0